molecular formula C28H27N3O5S B11514821 11,17-dioxo-15-(3,4,5-trimethoxyphenyl)-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile

11,17-dioxo-15-(3,4,5-trimethoxyphenyl)-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile

Cat. No.: B11514821
M. Wt: 517.6 g/mol
InChI Key: MSVYJOBFUZEQMQ-UHFFFAOYSA-N
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Description

11,17-dioxo-15-(3,4,5-trimethoxyphenyl)-3-thia-1,12-diazapentacyclo[118002,1004,9016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Typically, such complex compounds are synthesized in specialized laboratories with controlled conditions to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions

11,17-dioxo-15-(3,4,5-trimethoxyphenyl)-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.

    Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may produce alcohols or amines .

Scientific Research Applications

11,17-dioxo-15-(3,4,5-trimethoxyphenyl)-3-thia-1,12-diazapentacyclo[118002,1004,9

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11,17-dioxo-15-(3,4,5-trimethoxyphenyl)-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 17,18-dimethyl-3,15-dioxa-11-azapentacyclo[11.8.0.0{2,10}.0{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one.
  • 6-Methoxy-19,19-dimethyl-3,12,20-trioxapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),4(9),5,7,14,16(21)-hexaen-15-ol .
  • 3-methyl-15-oxo-1,3,14-triazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4,6,8,11,13,16,18,20-nonaene-12-carbonitrile .

Uniqueness

What sets 11,17-dioxo-15-(3,4,5-trimethoxyphenyl)-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile apart is its unique combination of functional groups and ring structures, which confer specific reactivity and potential biological activity .

Properties

Molecular Formula

C28H27N3O5S

Molecular Weight

517.6 g/mol

IUPAC Name

11,17-dioxo-15-(3,4,5-trimethoxyphenyl)-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile

InChI

InChI=1S/C28H27N3O5S/c1-34-19-11-14(12-20(35-2)25(19)36-3)22-16(13-29)26-30-27(33)23-15-7-4-5-10-21(15)37-28(23)31(26)17-8-6-9-18(32)24(17)22/h11-12,22H,4-10H2,1-3H3,(H,30,33)

InChI Key

MSVYJOBFUZEQMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C3NC(=O)C4=C(N3C5=C2C(=O)CCC5)SC6=C4CCCC6)C#N

Origin of Product

United States

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